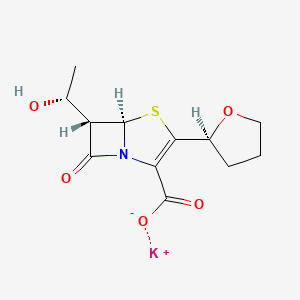

Faropenem potassium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Faropenem potassium is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its broad-spectrum antibacterial activity and resistance to some forms of extended-spectrum beta-lactamase. This compound is primarily used in the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of faropenem potassium involves several steps. One common method includes the treatment of a compound with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent. The reaction mixture is then treated with water and a water-miscible solvent, followed by the isolation of a hydrate of an alkali metal salt of faropenem .

Industrial Production Methods: Industrial production of this compound typically involves the use of (3R, 4R)-4-acetoxy-3-[®-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one as a starting material. This compound undergoes multiple reaction steps, including mixing with potassium carbonate, triethylamine, and oxalyl chloride monoallyl ester, followed by reactions with triethyl phosphite, tetrabutylammonium fluoride, triphenylphosphine, sodium isooctanoate, and tetrakis(triphenylphosphine)palladium to obtain faropenem sodium, which can be converted to this compound .

Chemical Reactions Analysis

Types of Reactions: Faropenem potassium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include palladium complexes, organic solvents, and alkali metal salts. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions include various derivatives of faropenem, which can be further processed to obtain the final compound, this compound .

Scientific Research Applications

Faropenem potassium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound for studying beta-lactam antibiotics and their resistance mechanisms.

Biology: In biology, it is used to study the effects of beta-lactam antibiotics on bacterial cell walls and the development of antibiotic resistance.

Medicine: In medicine, this compound is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. It is particularly effective against gram-positive, gram-negative, and anaerobic bacteria .

Industry: In the pharmaceutical industry, this compound is used in the development and production of new antibiotics and other therapeutic agents .

Mechanism of Action

Faropenem potassium is unique among beta-lactam antibiotics due to its broad-spectrum antibacterial activity and resistance to extended-spectrum beta-lactamase. Similar compounds include other penem antibiotics such as imipenem, meropenem, and ertapenem. Compared to these compounds, this compound offers the advantage of oral administration and a broader range of activity against various bacterial strains .

Comparison with Similar Compounds

- Imipenem

- Meropenem

- Ertapenem

Faropenem potassium stands out due to its unique combination of broad-spectrum activity, oral bioavailability, and resistance to beta-lactamase degradation.

Properties

CAS No. |

106559-89-1 |

|---|---|

Molecular Formula |

C12H14KNO5S |

Molecular Weight |

323.41 g/mol |

IUPAC Name |

potassium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C12H15NO5S.K/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,11-;/m1./s1 |

InChI Key |

MGZJCPDUJRITBW-RJTYULJWSA-M |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)[O-])O.[K+] |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752172.png)

![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B10752196.png)

![2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10752214.png)

![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752219.png)

![(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B10752232.png)

![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)